5,3',4'-Trihydroxy-7-methoxy-4-phenylcoumarin
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Overview
Description
5,3',4'-Trihydroxy-7-methoxy-4-phenylcoumarin is a neoflavonoid.
5,3',4'-Trihydroxy-7-methoxy-4-phenylcoumarin is a natural product found in Coutarea hexandra, Hintonia latiflora, and Exostema caribaeum with data available.
Scientific Research Applications
Uncoupling Behavior in Chloroplasts
4-Phenylcoumarins, including 5,3',4'-Trihydroxy-7-methoxy-4-phenylcoumarin, have been studied for their uncoupling behavior in spinach chloroplasts. These compounds are known to inhibit ATP synthesis and proton uptake, while enhancing basal and phosphorylating electron transport. Some of these coumarins slightly stimulate the light-activated Mg2+-ATPase, showing their potential in understanding chloroplast biochemistry and electron transport processes (Calera et al., 1996).
Chemical Analysis of Medicinal Plants
Various 4-phenylcoumarins, including derivatives of 5,3',4'-Trihydroxy-7-methoxy-4-phenylcoumarin, have been isolated from plants like Exostema caribaeum. Their structures, determined through physical and chemical methods, contribute to understanding the chemical composition of medicinal plants (Mata et al., 1987).
Synthesis and Evaluation for MAO-B Inhibition
Coumarins, including 6-methyl-3-phenylcoumarins, have been synthesized and evaluated as monoamine oxidase B (MAO-B) inhibitors. These studies contribute to the development of potential treatments for neurological disorders, given the role of MAO-B in the brain (Matos et al., 2009).
Exploration in Antimicrobial and Antioxidant Activities
Coumarin derivatives have been explored for their antimicrobial and antioxidant properties. New coumarins featuring oxadiazoles, for instance, have shown significant activities against various types of fungi (Krishna et al., 2015). Similarly, studies on arylcoumarins, including 3- and 4-phenylcoumarin derivatives, have shown potential as antioxidants, highlighting their therapeutic potential in diseases characterized by free-radical overproduction (Danis et al., 2016).
properties
CAS RN |
112078-72-5 |
---|---|
Product Name |
5,3',4'-Trihydroxy-7-methoxy-4-phenylcoumarin |
Molecular Formula |
C16H12O6 |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
4-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-2-one |
InChI |
InChI=1S/C16H12O6/c1-21-9-5-13(19)16-10(7-15(20)22-14(16)6-9)8-2-3-11(17)12(18)4-8/h2-7,17-19H,1H3 |
InChI Key |
DEVKCCHIUHLHCF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=CC(=O)OC2=C1)C3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
COC1=CC(=C2C(=CC(=O)OC2=C1)C3=CC(=C(C=C3)O)O)O |
synonyms |
coutareagenin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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